molecular formula C13H19N3O5S B130239 (Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid CAS No. 86299-47-0

(Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid

Cat. No.: B130239
CAS No.: 86299-47-0
M. Wt: 329.37 g/mol
InChI Key: FNRZBOJFRDVEOG-UHFFFAOYSA-N
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H19N3O5S and its molecular weight is 329.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >49.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis : The compound is involved in the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. This synthesis is significant because it uses triethyl phosphate instead of the more expensive triphenylphosphine. The reaction conditions for this synthesis were optimized through an orthogonal experiment, achieving a product yield of up to 86.8% (Wang Yu-huan, 2009).

  • Synthesis and Transformation : Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, prepared from glycine methyl ester hydrochloride, reacts with various alkyl-, aryl-, and heteroarylamines. This process leads to substitution of the dimethylamino group, forming substitution products known as 3-N-substituted methyl (Z)-2-((tert-butoxycarbonyl)-amino)amino)propenoates (Janez Baš et al., 2001).

  • Efficient Preparation : A derivative of the compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, serves as a chemical modifier of cephalosporin antibiotics. Its synthesis from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile was efficiently carried out, and its stereochemical structure was determined through X-ray crystallography (T. Kanai et al., 1993).

  • Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids : A new method was developed for this synthesis involving a sequence of reactions that culminate in the formation of the 2-aminothiazole ring and the final cleavage of the diphenylmethyl ester. This method provided a more straightforward approach and higher yields compared to classical methods (M. López et al., 2000).

Mechanism of Action

Mode of Action

The presence of the tert-butoxycarbonyl (boc) group suggests that it may act as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the presence of the Boc group, it’s possible that the compound could be involved in the protection of amines during organic synthesis . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions. For instance, the Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound’s action could be influenced by the acidity of its environment.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H228 (flammable solid) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-12(2,3)20-10(19)13(4,5)21-16-8(9(17)18)7-6-22-11(14)15-7/h6H,1-5H3,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRZBOJFRDVEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001006700
Record name {[(1-tert-Butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86299-47-0
Record name {[(1-tert-Butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ( Z )-2-(2-Aminothiazol-4-yl)-2-(1-t-butoxycarbonyl-1-methyl)ethoxyiminoacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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